molecular formula C26H20ClFN2O2S2 B11662912 2-(3-chlorophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(3-chlorophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11662912
M. Wt: 511.0 g/mol
InChI Key: JGCGMNQCGFDXQC-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the thiazoloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions could produce various substituted thiazoloquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be compared with other thiazoloquinoline derivatives.
  • Similar compounds include those with variations in the substituent groups on the quinoline or thiazole rings.

Uniqueness

This compound’s unique combination of substituents, such as the 3-chlorophenyl and 4-fluorobenzoyl groups, may confer distinct chemical and biological properties, differentiating it from other related compounds.

Properties

Molecular Formula

C26H20ClFN2O2S2

Molecular Weight

511.0 g/mol

IUPAC Name

[2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C26H20ClFN2O2S2/c1-26(2)23-22(25(33)30(34-23)18-6-4-5-16(27)13-18)20-14-19(32-3)11-12-21(20)29(26)24(31)15-7-9-17(28)10-8-15/h4-14H,1-3H3

InChI Key

JGCGMNQCGFDXQC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C(=S)N(S2)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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